An In-depth Technical Guide to (S)-2,2,2-trifluoro-1-phenylethanol
An In-depth Technical Guide to (S)-2,2,2-trifluoro-1-phenylethanol
CAS Number: 340-06-7
This technical guide provides a comprehensive overview of (S)-2,2,2-trifluoro-1-phenylethanol, a critical chiral building block in modern organic synthesis, particularly in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Properties and Data
(S)-2,2,2-trifluoro-1-phenylethanol, also known as (S)-(+)-α-(Trifluoromethyl)benzyl alcohol, is a fluorinated aromatic alcohol. The presence of the trifluoromethyl group significantly influences its chemical and physical properties, enhancing the metabolic stability and biological activity of molecules into which it is incorporated.
Table 1: Physicochemical Properties of (S)-2,2,2-trifluoro-1-phenylethanol
| Property | Value | Reference(s) |
| CAS Number | 340-06-7 | [1] |
| Molecular Formula | C₈H₇F₃O | [1] |
| Molecular Weight | 176.14 g/mol | [1] |
| Appearance | White to off-white solid | |
| Melting Point | 83-85 °C | [2] |
| Boiling Point | 189.7 ± 0.0 °C at 760 mmHg | [2] |
| Density | 1.3 ± 0.1 g/cm³ | [2] |
| Flash Point | 84.4 ± 0.0 °C | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | |
| Optical Rotation | [α]²⁰/D +25.0±2.0°, c=1 in methanol |
Experimental Protocols
Synthesis: Asymmetric Reduction of 2,2,2-Trifluoroacetophenone
The most common and efficient method for the enantioselective synthesis of (S)-2,2,2-trifluoro-1-phenylethanol is the asymmetric reduction of its corresponding ketone, 2,2,2-trifluoroacetophenone.[3] This can be achieved using various chiral catalysts and reducing agents. Below is a representative protocol based on catalytic transfer hydrogenation.[4][5]
Materials:
-
2,2,2-Trifluoroacetophenone
-
Isopropanol (hydrogen source and solvent)
-
Chiral Ruthenium catalyst, e.g., (S,S)-TsDPEN-Ru complex
-
Base (e.g., potassium hydroxide)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
In a clean, dry flask under an inert atmosphere, dissolve 2,2,2-trifluoroacetophenone in isopropanol.
-
Add the chiral Ruthenium catalyst (typically 0.1-1 mol%).
-
Add a catalytic amount of base.
-
Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Purification
The crude (S)-2,2,2-trifluoro-1-phenylethanol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. Alternatively, for larger scales, recrystallization from a suitable solvent system can be employed.
Chiral Analysis: High-Performance Liquid Chromatography (HPLC)
The enantiomeric excess (ee) of the synthesized product is determined by chiral HPLC. Polysaccharide-based chiral stationary phases are commonly used for this separation.[6][7][8][9][10]
Instrumentation:
-
HPLC system with a UV detector
-
Chiral column (e.g., Chiralpak® IA, IB, or IC)[7]
Mobile Phase:
-
A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.
Procedure:
-
Dissolve a small amount of the sample in the mobile phase.
-
Inject the sample onto the chiral column.
-
Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are used to confirm the structure of the molecule.[11]
-
1H NMR (CDCl₃, 400 MHz):
-
δ 7.45-7.35 (m, 5H, Ar-H)
-
δ 5.05 (q, J = 6.8 Hz, 1H, CH-OH)
-
δ 2.50 (br s, 1H, OH)
-
-
13C NMR (CDCl₃, 101 MHz):
-
δ 135.0 (Ar-C)
-
δ 129.0 (Ar-CH)
-
δ 128.8 (Ar-CH)
-
δ 126.5 (Ar-CH)
-
δ 123.5 (q, J = 281 Hz, CF₃)
-
δ 73.0 (q, J = 31 Hz, CH-OH)
-
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum shows characteristic absorption bands for the hydroxyl and trifluoromethyl groups.[12][13][14]
-
Characteristic Absorptions (cm⁻¹):
-
~3400 (broad, O-H stretch)
-
~3050 (aromatic C-H stretch)
-
~1200-1100 (strong, C-F stretch)
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[15][16][17][18][19]
-
Electron Ionization (EI-MS):
-
m/z (%): 176 (M⁺), 107 ([M-CF₃]⁺), 79, 77
-
Applications in Drug Development
(S)-2,2,2-trifluoro-1-phenylethanol is a valuable chiral intermediate in the synthesis of several pharmaceuticals. Its trifluoromethyl group can enhance drug efficacy and metabolic stability.
Synthesis of Efavirenz
(S)-2,2,2-trifluoro-1-phenylethanol is a key precursor in some synthetic routes to Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV.[20][21][22][23] The chiral center of the alcohol is incorporated into the final drug molecule, highlighting the importance of high enantiopurity.
Cholesteryl Ester Transfer Protein (CETP) Inhibitors
This chiral alcohol is also utilized in the synthesis of inhibitors of Cholesteryl Ester Transfer Protein (CETP).[24][25][26][27][28] CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). Inhibiting CETP is a therapeutic strategy to raise HDL cholesterol levels, which is associated with a reduced risk of cardiovascular diseases.
Visualizations
Experimental Workflow: Synthesis and Analysis
Caption: General experimental workflow for the synthesis and analysis of (S)-2,2,2-trifluoro-1-phenylethanol.
Signaling Pathway: CETP Inhibition
Caption: Mechanism of action for CETP inhibitors derived from (S)-2,2,2-trifluoro-1-phenylethanol.
References
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- 2. (1S)-2,2,2-Trifluoro-1-phenylethanol | CAS#:340-06-7 | Chemsrc [chemsrc.com]
- 3. researchgate.net [researchgate.net]
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- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Ethanol, 2,2,2-trifluoro- [webbook.nist.gov]
- 13. americanlaboratory.com [americanlaboratory.com]
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- 16. chem.libretexts.org [chem.libretexts.org]
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- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 20. CN108947855B - Synthesis method of efavirenz key intermediate - Google Patents [patents.google.com]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. juniperpublishers.com [juniperpublishers.com]
- 23. A concise flow synthesis of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Stereospecific inhibition of CETP by chiral N,N-disubstituted trifluoro-3-amino-2-propanols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Design and synthesis of potent inhibitors of cholesteryl ester transfer protein (CETP) exploiting a 1,2,3,4-tetrahydroquinoline platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. journals.najah.edu [journals.najah.edu]
- 27. Cholesteryl ester transfer protein inhibition: a pathway to reducing risk of morbidity and promoting longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cholesteryl ester transfer protein inhibitors: from high-density lipoprotein cholesterol to low-density lipoprotein cholesterol lowering agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
